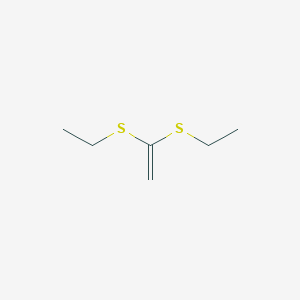

1,1-Bis(ethylthio)ethene

Description

Structure

3D Structure

Properties

CAS No. |

4992-59-0 |

|---|---|

Molecular Formula |

C6H12S2 |

Molecular Weight |

148.3 g/mol |

IUPAC Name |

1,1-bis(ethylsulfanyl)ethene |

InChI |

InChI=1S/C6H12S2/c1-4-7-6(3)8-5-2/h3-5H2,1-2H3 |

InChI Key |

ICBDGYJCASNCJS-UHFFFAOYSA-N |

Canonical SMILES |

CCSC(=C)SCC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1,1 Bis Ethylthio Ethene and Analogs

Thiolate-Mediated Approaches for Dithioacetal Formation

The formation of the core dithioacetal structure is a fundamental step, often achieved through the reaction of sulfur nucleophiles. These methods typically involve the condensation of thiols or their corresponding thiolates with carbonyl compounds or their equivalents. wikipedia.org Lewis or Brønsted acids are commonly employed to catalyze these reactions. wikipedia.org

Reaction of Ethylthiolate with Ethyl Halides

A foundational route to the saturated analog, 1,1-bis(ethylthio)ethane, involves the reaction of an ethylthiolate salt with a suitable dihaloethane. ontosight.ai In this nucleophilic substitution, the thiolate anion displaces the halide ions to form the dithioacetal. This method is a direct application of Williamson ether synthesis principles, extended to sulfur chemistry.

Synthesis from Dihaloethenes and Alkanethiolates

The synthesis of ketene (B1206846) dithioacetals can be accomplished through the reaction of 1,1-dihaloethenes with two equivalents of an alkanethiolate, such as sodium ethylthiolate. This reaction proceeds via a sequence of nucleophilic vinylic substitution reactions. The first thiolate attacks the dihaloethene, displacing one halide and forming a vinyl sulfide (B99878) intermediate. A second substitution by another thiolate molecule then yields the final 1,1-bis(alkylthio)ethene product. The success of this method depends on the reactivity of the specific dihaloethene and the reaction conditions employed.

Generation via Controlled Elimination Reactions

Elimination reactions provide a powerful alternative for creating the carbon-carbon double bond characteristic of ketene dithioacetals from saturated precursors.

From Orthothioesters and Related Precursors

Ketene dithioacetals can be generated from orthothioesters, such as triethyl orthothioacetate. This transformation is typically induced by a strong base, which deprotonates the α-carbon, followed by the elimination of a thiol molecule to generate the desired double bond. This approach is a key method for creating a variety of substituted ketene dithioacetals that are otherwise difficult to access.

Diversification of Synthetic Routes to Functionalized Ketene Dithioacetals

The versatility of ketene dithioacetals has driven the development of numerous synthetic routes to create functionalized analogs, particularly α-oxo and α-aroyl ketene dithioacetals. rsc.orgijrpc.com These compounds serve as powerful three-carbon synthons for building complex molecular architectures. ijrpc.com A common and effective one-pot synthesis involves the reaction of a compound with an active methylene (B1212753) group (like a substituted acetophenone) with a base, followed by the addition of carbon disulfide and subsequent alkylation with an alkyl halide. researchgate.netijrpc.com

A facile one-pot synthesis for α-aroyl ketene dithioacetals has been developed using substituted acetophenones, sodium tertiary butoxide as a base, carbon disulfide, and methyl iodide. ijrpc.com This method, carried out at 0°C, produces a variety of functionalized dithioacetals. ijrpc.com The findings from this research are summarized in the table below.

| Entry | Reactant (Substituted Acetophenone) | Product (α-Aroyl Ketene Dithioacetal) | Yield (%) | Melting Point (°C) |

| 1 | 4-Chloroacetophenone | 1-(4-chlorophenyl)-2,2-bis(methylthio)prop-2-en-1-one | 85.5 | 112 |

| 2 | 4-Bromoacetophenone | 1-(4-bromophenyl)-2,2-bis(methylthio)prop-2-en-1-one | 89.4 | 101.4 |

| 3 | 4-Hydroxyacetophenone | 1-(4-hydroxyphenyl)-2,2-bis(methylthio)prop-2-en-1-one | 82.5 | 103.9 |

| 4 | 4-Nitroacetophenone | 1-(4-nitrophenyl)-2,2-bis(methylthio)prop-2-en-1-one | 81.2 | 87.8 |

| 5 | 4-Methylacetophenone | 1-(4-methylphenyl)-2,2-bis(methylthio)prop-2-en-1-one | 86.4 | 112.5 |

| Data sourced from Deshmukh and Kalyankar, 2014. ijrpc.com |

These functionalized ketene dithioacetals are excellent precursors for a variety of heterocyclic compounds and can undergo further transformations, such as [3+3] cyclization reactions with 1,3-dianionic ketones to form highly substituted phenols. rsc.org

Mechanistic Organic Reactivity of 1,1 Bis Ethylthio Ethene

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 1,1-Bis(ethylthio)ethene is characterized by a dual nature, enabling it to react as both a nucleophile and an electrophile under different conditions. This is primarily due to the electronic effects of the two ethylthio substituents on the double bond.

Dual Character as a Polarized Alkene and Michael Acceptor/Donor

The presence of two sulfur atoms, which are less electronegative than carbon, directly attached to one of the sp² carbons of the alkene, leads to a significant polarization of the double bond. The sulfur atoms can donate electron density to the double bond through resonance, making the unsubstituted carbon atom (C2) electron-rich and thus nucleophilic. This allows this compound to act as a nucleophile in various reactions.

Conversely, the ethylthio groups can also stabilize a negative charge on the adjacent carbon through d-orbital participation or polarization effects. This property, in conjunction with the electron-withdrawing nature of certain activating groups, can render the double bond susceptible to nucleophilic attack, a characteristic feature of Michael acceptors. pressbooks.publibretexts.orglibretexts.org This dual reactivity is analogous to that observed in compounds like 1,1-bis(methylthio)-2-nitroethylene (B140038), where the nitro group strongly enhances the electrophilic character of the double bond. researchgate.net

In the context of Michael additions, a process involving the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, this compound can act as a Michael donor. pressbooks.publibretexts.orglibretexts.org The best Michael reactions typically involve a stable enolate ion as the donor. pressbooks.publibretexts.org

The ability of this compound to function as a Michael acceptor is influenced by the nature of the attacking nucleophile. "Soft" nucleophiles generally favor conjugate addition, while "hard" nucleophiles tend towards direct addition to the carbonyl group in α,β-unsaturated systems. youtube.com

Reactions with Nucleophilic Reagents

The electrophilic character of the double bond in this compound allows it to react with a variety of nucleophilic reagents. The sulfur atom in sulfenic acids, for instance, is electrophilic and susceptible to attack by nucleophiles. nih.gov In a broader context, alkenes, being electron-rich, readily undergo electrophilic addition reactions. libretexts.orgsavemyexams.com The double bond can donate its pi electrons to an electrophile, initiating the reaction. libretexts.orgsavemyexams.comlibretexts.org

The reaction of alkenes with electrophiles typically proceeds in a stepwise manner, involving the formation of a carbocation intermediate which is then attacked by a nucleophile. libretexts.orgmsu.edu The regioselectivity of these additions often follows Markovnikov's rule, where the electrophile adds to the carbon atom that results in the formation of the more stable carbocation. msu.edu

Cycloaddition Chemistry

This compound can participate in cycloaddition reactions, most notably Diels-Alder reactions, where it can act as the dienophile. wikipedia.orgic.ac.uk The Diels-Alder reaction is a powerful tool in organic synthesis for the formation of six-membered rings. wikipedia.orgucalgary.ca

Diels-Alder Reactions with Dienophiles (e.g., Pyran-2-ones)

The Diels-Alder reaction involves the [4+2] cycloaddition of a conjugated diene to a dienophile. wikipedia.orgic.ac.uk The rate and efficiency of the reaction are significantly influenced by the electronic nature of both the diene and the dienophile. Generally, the reaction is favored when the dienophile possesses electron-withdrawing groups and the diene has electron-donating groups. ucalgary.camasterorganicchemistry.com

Computational studies have been employed to predict the efficiency of cycloaddition reactions between strained alkynes and various pyran-2-one derivatives, including their sulfur-containing analogues. rsc.orgnih.govnsf.gov These studies have shown that decreased aromaticity in the substrate can lead to higher reactivity. nih.govnsf.gov For instance, 2H-pyran-2-thiones were found to be highly reactive substrates in these cycloadditions. nih.govnsf.gov

Regioselectivity and Stereoselectivity Considerations

The regioselectivity of the Diels-Alder reaction, which determines the orientation of the diene and dienophile in the product, is primarily governed by electronic effects. youtube.commasterorganicchemistry.com The alignment of partial charges on the termini of the diene and dienophile dictates the major regioisomer formed. youtube.com Molecular orbital theory can also be used to predict the regioselectivity by considering the interaction between the highest occupied molecular orbital (HOMO) of the diene and the lowest unoccupied molecular orbital (LUMO) of the dienophile. chemtube3d.com

The Diels-Alder reaction is also stereospecific, meaning the stereochemistry of the reactants is retained in the product. ucalgary.calibretexts.orgmasterorganicchemistry.com Substituents that are cis on the dienophile will remain cis in the cyclohexene (B86901) product, and trans substituents will remain trans. masterorganicchemistry.comyoutube.com

Competition with Retro-Diels-Alder Reactions

The Diels-Alder reaction is a reversible process, and the reverse reaction is known as the retro-Diels-Alder reaction. wikipedia.orgmasterorganicchemistry.com This retro-reaction becomes more favorable at higher temperatures due to the positive entropy change associated with the formation of two molecules from one. ic.ac.ukmasterorganicchemistry.com The retro-Diels-Alder reaction can be synthetically useful for regenerating a diene and dienophile from a Diels-Alder adduct. masterorganicchemistry.comru.nl The stability of the Diels-Alder adduct and the conditions required for the retro-reaction are influenced by the nature of the diene and dienophile. For example, adducts formed from furan (B31954) and maleimide (B117702) derivatives can undergo retro-Diels-Alder reactions, and the temperature of this process can be influenced by the substituents on the reactants. rsc.org

Cycloaddition with Arylmethylenemalonaldehydes (analogous to 1,1-bis(methylthio)ethylene)

While specific studies on the cycloaddition of this compound with arylmethylenemalonaldehydes are not extensively documented, the reactivity can be inferred from the behavior of its close analog, 1,1-bis(methylthio)ethylene (B1266204), and the general reactivity patterns of ketene (B1206846) dithioacetals. Ketene dithioacetals are known to participate in various cycloaddition reactions, acting as the electron-rich component.

In reactions with electron-deficient species like arylmethylenemalonaldehydes, a [4+2] or Diels-Alder type cycloaddition is a probable pathway. The arylmethylenemalonaldehyde can act as the diene component, with the C=C bond of the ketene dithioacetal serving as the dienophile. The reaction would be initiated by the nucleophilic attack from the electron-rich double bond of this compound to the electrophilic β-carbon of the arylmethylenemalonaldehyde. This is followed by a ring-closing step to form a six-membered ring. The presence of the two ethylthio groups enhances the nucleophilicity of the double bond, facilitating the reaction.

Alternatively, a [2+2] cycloaddition is also a mechanistic possibility, given the nature of the reactants. acs.org In this scenario, the reaction would lead to a four-membered cyclobutane (B1203170) derivative. The regioselectivity of such cycloadditions is governed by the electronic properties of the substituents on both reactants.

Rearrangement Reactions

While the prompt specifies a acs.orgrsc.org-sulfenyl rearrangement, the available scientific literature for analogous compounds points towards a more common and well-documented acs.orgchemrxiv.org-sulfenyl rearrangement. This type of rearrangement has been observed during the thermal decomposition of Diels-Alder adducts derived from pyran-2-ones and 1,1-bis(methylthio)ethene. researchgate.netnih.gov It is highly probable that this compound would undergo a similar rearrangement under thermal conditions.

The process typically occurs in a system where a retro-Diels-Alder reaction can take place, leading to an intermediate that is susceptible to rearrangement. The presence of a conjugated system, often involving a carbonyl group, appears to be crucial for this rearrangement to occur. researchgate.net

The mechanism of the acs.orgchemrxiv.org-sulfenyl rearrangement in the thermal decomposition of Diels-Alder adducts of ketene dithioacetals is believed to proceed via a radical pathway, especially under neutral, non-polar conditions. researchgate.netnih.gov The thermolysis of dithioacetals is known to generate radical species.

The proposed mechanism involves the homolytic cleavage of a C-S bond, generating a thiyl radical. This radical can then add to a nearby double bond within the molecule in a 5-endo-trig cyclization fashion, leading to a rearranged intermediate. Subsequent fragmentation or stabilization of this intermediate yields the final rearranged product. The delocalization of the radical intermediate by adjacent functional groups, such as a carbonyl or a diene system, plays a significant role in stabilizing the transition state and favoring the radical pathway. researchgate.net

[1][16]-Sulfenyl Rearrangements in Thermal Decompositions

C-S Bond Transformations and Cleavage Mechanisms

This compound and related ketene dithioacetals are suitable substrates for oxidative cross-coupling reactions, which allow for the formation of new carbon-sulfur bonds. While direct C-S cross-coupling examples for this compound are specific, analogous reactions provide insight into its potential reactivity. For instance, palladium-catalyzed oxidative C-O cross-coupling of ketene dithioacetals with carboxylic acids has been reported. researchgate.net This suggests that similar palladium-catalyzed C-S cross-coupling reactions with thiols could be feasible.

In a hypothetical reaction, a palladium catalyst could coordinate to the sulfur atom and the double bond of this compound. Oxidative addition of a thiol to the palladium center, followed by reductive elimination, would result in the formation of a new C-S bond at the double bond, yielding a vinyl sulfide (B99878). The reaction conditions, including the choice of oxidant and catalyst, would be crucial in determining the efficiency and selectivity of such a transformation.

Metal-free oxidative C-H sulfenylation of ketene dithioacetals has also been achieved, providing a direct method for the synthesis of polythiolated alkenes. figshare.com

Electrochemical methods offer a green and efficient alternative for the construction of C-S bonds from ketene dithioacetals. A recently developed electrochemical protocol enables the direct oxidative cross-coupling of ketene dithioacetals with disulfides to form tetrasubstituted alkenyl sulfides. researchgate.net

This reaction is typically carried out in an undivided cell using galvanostatic electrolysis. The proposed mechanism involves the anodic oxidation of the disulfide to generate a sulfenium cation or a related electrophilic sulfur species. This electrophile is then attacked by the electron-rich double bond of the ketene dithioacetal, leading to the formation of the C-S bond. The reaction exhibits good functional group tolerance and provides the desired products in moderate to excellent yields.

The key parameters for this electrochemical transformation are summarized in the table below:

| Parameter | Description |

| Cell Type | Undivided cell |

| Electrolysis Mode | Galvanostatic |

| Electrolyte | NaBF4 |

| Solvent | CH3CN |

| Reactants | Ketene dithioacetal, Disulfide |

| Product | Tetrasubstituted alkenyl sulfide |

This electrochemical approach avoids the use of external chemical oxidants, making it an environmentally benign method for C-S bond formation.

Acid-Catalyzed Hydrolysis and Reversibility of Carbon Protonation (for ketene dithioacetals)

The acid-catalyzed hydrolysis of ketene dithioacetals, including this compound, is a well-studied reaction that proceeds through a stepwise mechanism involving proton transfer and nucleophilic attack by water. acs.org A key feature of this mechanism is the initial, and often reversible, protonation of the electron-rich carbon-carbon double bond. acs.orgacs.org This process leads to the formation of a stabilized carbocation intermediate, which is then captured by water.

Protonation of the β-carbon: The reaction is initiated by the addition of a proton (from an acid catalyst) to the C-2 carbon of the ethene backbone. This step is generally reversible. acs.org

Hydration of the carbocation: The resulting α-thiocarbocation is then attacked by a water molecule. Subsequent deprotonation and hydrolysis of the resulting thiohemiacetal lead to the final products, typically a thiol and a thioester, which can be further hydrolyzed to a carboxylic acid.

A significant body of evidence points to the reversibility of the initial carbon protonation. acs.org Studies conducted in deuterated solvents (like D₂O) show that during the hydrolysis, deuterium (B1214612) is incorporated at the C-2 position of the unreacted ketene dithioacetal substrate. acs.org This H-D isotope exchange can only occur if the protonation step is reversible, allowing the intermediate carbocation to lose either a proton or a deuteron (B1233211) to revert to the starting material. acs.org

Shifts in the Rate-Determining Step

The rate-determining step of the hydrolysis can vary depending on the reaction conditions, particularly the concentration of buffer species. acs.orgacs.org This phenomenon has been demonstrated in studies on 1,1-bis(methylthio)ethene, a close analog of this compound.

In solutions with very low buffer concentrations or only a strong acid like HCl, the rate-determining step is largely the protonation of the double bond. acs.org However, as the concentration of a general acid-base buffer (such as a formate (B1220265) buffer) increases, the rate of the reaction also increases until it reaches a plateau. acs.org This saturation kinetics indicates a change in the rate-limiting step. At high buffer concentrations, the attack of water on the carbocation intermediate becomes the slower, rate-determining step. The buffer base assists in the deprotonation of the water adduct, accelerating this step and making the initial protonation appear faster in comparison. acs.org

The addition of a nucleophile like 2-mercaptoethanol (B42355) can further influence the reaction kinetics. While it has little effect on the rate at zero buffer concentration, it significantly accelerates the reaction in buffered solutions. acs.org The thiol acts as a potent nucleophile, trapping the intermediate carbocation more efficiently than water and making the initial protonation step rate-determining once again. acs.org

Research Findings on Hydrolysis Kinetics

Kinetic studies on the hydrolysis of 1,1-bis(methylthio)ethene in 10% aqueous acetonitrile (B52724) at 30 °C provide insight into the mechanistic details. The observed rate constants and the extent of deuterium incorporation highlight the reversibility of the carbon protonation.

Table 1: Isotope Exchange during Hydrolysis of 1,1-Bis(methylthio)ethene

| Reaction Conditions | % Hydrolysis | % Deuterium Incorporation at C-2 |

| 0.1 M DCl | 28 | 15 |

| 0.1 M DCl | 46 | 28 |

| 0.1 M DCl | 63 | 39 |

| 0.4 M Formate Buffer (pD 4.01) | 33 | 77 |

| 0.4 M Formate Buffer (pD 4.01) | 52 | 87 |

| 0.4 M Formate Buffer (pD 4.01) | 71 | 93 |

Data sourced from a study on 1,1-bis(methylthio)ethene in 80% CH₃CN-D₂O and is illustrative of the general behavior of ketene dithioacetals. acs.org

The data clearly shows that in a DCl solution, deuterium incorporation is moderate, suggesting that the partitioning of the intermediate carbocation favors reaction with water over deprotonation back to the starting material. acs.org In contrast, within a formate buffer, the deuterium incorporation is extensive, indicating that the deprotonation of the intermediate (reversion to starting material) is significantly faster than its capture by water. acs.org This confirms the high degree of reversibility of the carbon protonation step under these conditions.

Advanced Applications in Complex Molecule Synthesis

Construction of Diverse Heterocyclic Systems

The reactivity of 1,1-Bis(ethylthio)ethene makes it an invaluable tool for the synthesis of a variety of heterocyclic compounds. The electron-rich double bond, coupled with the ability of the ethylthio groups to act as leaving groups, allows for a range of cyclization strategies with various binucleophiles.

Synthesis of Pyrans, Pyrroles, Thiophenes, Pyrazoles, Pyridines, and Pyrimidines

Ketene (B1206846) S,S-acetals, such as those derived from malononitrile (B47326), are widely employed in the synthesis of numerous heterocyclic systems including pyrans, pyrroles, thiophenes, pyrazoles, pyridines, and pyrimidines. researchgate.net The general strategy involves the reaction of the ketene dithioacetal with a suitable binucleophile, leading to a cyclization-elimination sequence.

For instance, the synthesis of substituted thiophenes can be achieved from derivatives of this compound. In a reaction involving 1,1-bis(ethylthio)-1-en-4-ynes, treatment with a base such as DBU induces an isomerization to a gem-dialkylthiovinylallene intermediate. This is followed by a 5-exo-dig sulfur cyclization and a 1,3-migration of the ethyl group, ultimately yielding highly substituted thiophenes. nih.govresearchgate.net

The synthesis of pyrazoles typically involves the reaction of a 1,3-dicarbonyl equivalent with hydrazine (B178648). mdpi.com While direct reaction of this compound is not explicitly detailed, its derivatives, which can act as 1,3-dielectrophiles, are expected to react with hydrazine to form the pyrazole (B372694) ring system.

Similarly, the construction of pyridines and their dihydrogenated precursors can be accomplished through various cyclocondensation reactions. nih.govresearchgate.net The Hantzsch dihydropyridine (B1217469) synthesis, a classic method, involves the condensation of an aldehyde, a β-ketoester, and a nitrogen source, and modern variations have expanded its scope. researchgate.netukm.my Ketene dithioacetals can serve as precursors to the 1,3-dicarbonyl component or react directly with other synthons to build the pyridine (B92270) core. baselius.ac.in

The synthesis of pyrimidines can be achieved by reacting α-formylketene dithioacetals with amidines, such as guanidine. nih.gov This reaction proceeds in the presence of a base like potassium carbonate to yield highly functionalized pyrimidine-5-carbaldehydes. nih.gov These can be further elaborated into more complex fused pyrimidine (B1678525) systems. nih.gov

| Heterocycle | General Synthetic Approach from Ketene Dithioacetal Derivatives |

| Thiophene (B33073) | Isomerization of 1,1-bis(ethylthio)-1-en-4-ynes followed by cyclization and rearrangement. nih.govresearchgate.net |

| Pyrazole | Reaction with hydrazine, where the ketene dithioacetal acts as a 1,3-dielectrophile. mdpi.com |

| Pyridine | Cyclocondensation reactions, including variations of the Hantzsch synthesis. researchgate.netnih.govresearchgate.netukm.mybaselius.ac.in |

| Pyrimidine | Reaction of α-formylketene dithioacetals with amidines like guanidine. nih.gov |

Application in N-Heterocyclic Compound Synthesis

The utility of ketene dithioacetals extends broadly to the synthesis of N-heterocyclic compounds, which are pivotal scaffolds in medicinal chemistry. researchgate.net Their ability to react with a variety of nitrogen-containing nucleophiles makes them ideal starting materials for building these important molecular frameworks. The synthesis of N-heterocycles is a significant area of research due to their prevalence in natural products and pharmaceuticals. nih.gov Isothiocyanate intermediates, for example, have been shown to facilitate the divergent synthesis of various N-heterocycles. mdpi.com

Role in Polyfunctionalized 1,4-Dihydropyridine-Fused-1,3-Diazaheterocycle Synthesis (analogous to 1,1-bis(methylthio)-2-nitroethylene)

While specific examples utilizing this compound are not prevalent in the literature for this complex synthesis, the analogous compound, 1,1-bis(methylthio)-2-nitroethylene (B140038), serves as an excellent model for this type of transformation. In a one-pot, multi-component reaction, 1,1-bis(methylthio)-2-nitroethylene reacts with a 1,n-diamine, an arylaldehyde, and malononitrile in the presence of a basic catalyst like piperidine. This reaction proceeds via the elimination of two molecules of methanethiol (B179389) to first form a cyclic nitro-ene-1,1-diamine, which then undergoes further condensation and cyclization to afford polyfunctionalized 1,4-dihydropyridine-fused-1,3-diazaheterocycles. nih.gov

Scaffolds for Molecular Diversity (analogous to 1,1-bis(methylthio)-2-nitroethene)

Analogous to this compound, 1,1-bis(methylthio)-2-nitroethene and related nitro-1,1-enediamines are recognized as attractive and versatile synthetic building blocks for creating molecular diversity. nih.gov These compounds serve as scaffolds for the synthesis of a wide range of heterocyclic and fused heterocyclic compounds, many of which are found in natural and synthetic drugs. nih.gov The presence of multiple reactive sites allows for their participation in various cycloaddition and condensation reactions, leading to a diverse library of complex molecules.

Precursors for Substituted Olefins and Dithioethers

This compound is a valuable precursor for the synthesis of other functionalized molecules, notably substituted olefins and dithioethers. The ethylthio groups can be replaced or the double bond can be manipulated to introduce new functionalities.

The conversion of this compound to substituted olefins can be achieved through various synthetic transformations. For example, copolymerization of ethylene (B1197577) with functionalized 1,1-disubstituted olefins has been successfully achieved using specific catalysts. mdpi.com While this example does not directly start from this compound, it highlights a pathway for incorporating such structures into polymers. The synthesis of vinyl ethers, another class of substituted olefins, can be accomplished through methods like the Horner-Wittig reaction.

This compound also serves as a precursor to dithioethers. nih.gov The carbon-sulfur bonds can be cleaved under specific conditions, or the entire bis(ethylthio)acetal group can be transferred to other molecules.

Intermediates in the Synthesis of Complex Organosulfur Compounds

The field of organosulfur chemistry is vast, with applications in materials science and pharmaceuticals. nih.gov this compound and related ketene dithioacetals are key intermediates in the synthesis of more complex organosulfur compounds. nih.gov Their stability and well-defined reactivity make them reliable synthons for introducing sulfur-containing moieties into larger molecules. ukm.my Rhodium-catalyzed reactions, for example, have been developed for the synthesis of organosulfur compounds involving the cleavage of S-S bonds in disulfides.

The measurement and analysis of complex organosulfur compounds in various matrices is a related area of importance, indicating the significance of these compounds in different scientific fields.

Advanced Spectroscopic and Structural Elucidation Studies

Elucidation of Reaction Products and Intermediates (beyond routine identification)

Ketene (B1206846) dithioacetals like 1,1-bis(ethylthio)ethene are key precursors to a variety of reactive intermediates, including anionic, cationic, and radical species, which have been extensively utilized in organic synthesis. kyoto-u.ac.jp The elucidation of the structures of complex reaction products and the trapping of transient intermediates provide valuable mechanistic information.

For instance, the reaction of ketene dithioacetals with electrophiles in the presence of Lewis acids can generate carbocationic intermediates stabilized by the two sulfur atoms. kyoto-u.ac.jp These intermediates can then be trapped by nucleophiles to form a diverse range of products. kyoto-u.ac.jp Similarly, treatment of related dithiane derivatives with organolithium reagents generates stabilized carbanions that can react with electrophiles. kyoto-u.ac.jp

The versatility of ketene dithioacetals extends to their use in cycloaddition reactions and in the synthesis of various heterocyclic compounds. tandfonline.comthieme-connect.com For example, they can undergo base-catalyzed reactions with compounds containing active methylene (B1212753) groups and carbon disulfide, followed by alkylation, to yield highly substituted thiophenes. core.ac.uk The characterization of these complex heterocyclic products often requires a combination of spectroscopic techniques to confirm their regiochemistry and substitution patterns. tandfonline.com Furthermore, α-oxo ketene dithioacetals, which are derivatives of ketene dithioacetals, are employed in the synthesis of a variety of heterocyclic compounds through cascade reactions, acting as three-carbon synthons. ijrpc.com

The table below summarizes some examples of complex products formed from reactions involving ketene dithioacetal-type structures.

| Reactant(s) | Reagents | Product Type | Ref |

| Ketene dithioacetal, Orthoester | Trityl chloride, Tin(II) chloride | Ester | kyoto-u.ac.jp |

| 2-Methylene-1,3-dithiane, Alkyllithium, Alkyl halide | - | Dialkyldithiane | kyoto-u.ac.jp |

| Chloropyridines with active methylene groups, Carbon disulfide, Alkylating agents with active methylene groups | Base | Highly substituted thiophenes | core.ac.uk |

| Active methylene compounds, Carbon disulfide, Dialkyl acetylenedicarboxylates | - | Functionalized ketene dithioacetals | tandfonline.com |

Conformational Analysis using Nuclear Magnetic Resonance (NMR) Spectroscopy (analogous to 1,1-bis(methylthio)ethylene (B1266204) derivatives)

While a detailed conformational analysis of this compound itself is not extensively reported, insights can be drawn from NMR studies of analogous 1,1-bis(methylthio)ethylene derivatives and related structures. The ¹H and ¹³C NMR spectra of ketene dithioacetals are routinely used for structural characterization. core.ac.ukijrpc.comnih.gov

For a molecule like this compound, one would expect to observe distinct signals for the vinyl proton, the methylene protons of the ethyl groups, and the methyl protons of the ethyl groups in the ¹H NMR spectrum. The chemical shift of the vinyl proton would be influenced by the electron-donating effect of the two thioether groups. Due to the symmetry in simple ethene, all four protons are equivalent, resulting in a single peak in the ¹H NMR spectrum. docbrown.info However, in this compound, the protons are in different chemical environments.

The ethyl groups can adopt various conformations, and rotation around the C-S bonds could be a point of conformational flexibility. Low-temperature NMR studies could potentially reveal the presence of different conformers by observing the broadening or splitting of signals. The relative populations of these conformers would be determined by steric and electronic factors. In the solid state, the conformation would be fixed, but in solution, a dynamic equilibrium between different conformers is likely.

The table below shows typical ¹H NMR chemical shifts for protons in environments similar to those in this compound, based on related compounds.

| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Notes |

| =CH- | 5.0 - 6.0 | Singlet or Multiplet | The chemical shift is downfield due to the double bond, but influenced by the sulfur atoms. |

| -S-CH₂- | 2.5 - 3.0 | Quartet | Coupled to the adjacent methyl protons. |

| -CH₃ | 1.2 - 1.5 | Triplet | Coupled to the adjacent methylene protons. |

Mass Spectrometry for Mechanistic Insights (e.g., diagnostic ions, fragmentation pathways)

For this compound, the molecular ion peak (M⁺) would be expected. Key fragmentation pathways would likely involve the cleavage of the C-S and C-C bonds. The loss of an ethyl radical (•CH₂CH₃) or an ethylthio radical (•SCH₂CH₃) would result in significant fragment ions. Alpha-cleavage, which is common for amines and ethers, is also a possibility for thioethers, leading to the formation of stabilized carbocations. libretexts.org

The presence of sulfur atoms can also lead to characteristic fragmentation patterns, including rearrangements and the formation of sulfur-containing ions. For example, in the analysis of urinary metabolites of sulfur mustard, which contain thioether and sulfonyl groups, specific fragmentation patterns were used for their detection and identification. nih.gov The analysis of the mass spectrum of ethene itself shows fragmentation patterns corresponding to the loss of hydrogen atoms. docbrown.info

Below is a table of potential diagnostic ions and their corresponding neutral losses for this compound based on general fragmentation principles.

| m/z Value | Proposed Fragment Ion | Neutral Loss | Fragmentation Pathway |

| M⁺ | [C₆H₁₂S₂]⁺ | - | Molecular Ion |

| M - 29 | [C₄H₇S₂]⁺ | •CH₂CH₃ | Loss of an ethyl radical |

| M - 61 | [C₄H₇S]⁺ | •SCH₂CH₃ | Loss of an ethylthio radical |

| M - 62 | [C₂H₂S₂]⁺• | CH₃CH₂CH₂CH₃ | Rearrangement and loss of butane |

X-ray Crystallographic Studies of Derivatives and Related Metal Complexes

X-ray crystallography provides definitive information about the three-dimensional structure of molecules in the solid state, including bond lengths, bond angles, and conformational arrangements. While a crystal structure of this compound has not been reported, numerous X-ray crystallographic studies have been performed on its derivatives and related metal complexes. tandfonline.comweizmann.ac.ilresearchgate.net

These studies reveal important structural features of the ketene dithioacetal core. For example, the C=C double bond length and the C-S bond lengths can be precisely measured. The planarity of the C=C(SR)₂ unit and the torsion angles involving the ethyl groups can also be determined. In a series of bis-(4-oxo-3,4-dihydro-1,2,3-benzotriazin-3-yl)alkanes, the benzotriazinone rings were found to be nearly perpendicular to the alkyl chain in some cases. researchgate.net

Ketene dithioacetal derivatives also act as ligands in coordination chemistry, forming complexes with various transition metals. mdpi.com X-ray crystallographic analysis of these metal complexes provides insights into the coordination modes of the ketene dithioacetal ligand and the geometry around the metal center. For instance, a 2-azabutadiene derivative with two isopropylthio groups was shown to act as a bidentate ligand, coordinating to cadmium(II) and mercury(II) through the nitrogen and one of the sulfur atoms. mdpi.com Similarly, trifluoromethyl metal complexes have been synthesized and their structures determined by X-ray crystallography, providing comparative data for bond lengths and angles. mdpi.com

The table below presents typical bond lengths observed in related structures, which can be considered analogous to what might be expected for this compound and its derivatives.

| Bond | Typical Bond Length (Å) | Source/Analogy |

| C=C | 1.33 - 1.35 | General alkene and ketene dithioacetal derivatives |

| C-S | 1.75 - 1.80 | Thioether and ketene dithioacetal derivatives |

| S-C(sp³) | 1.80 - 1.85 | Ethyl group attached to sulfur |

| C-H (vinyl) | ~1.08 | General alkene C-H bond |

| C-C (ethyl) | ~1.54 | Standard sp³-sp³ C-C bond |

Computational and Theoretical Investigations of 1,1 Bis Ethylthio Ethene Chemistry

Density Functional Theory (DFT) Studies on Reactivity and Selectivity

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the reactivity and selectivity of organic reactions involving 1,1-bis(ethylthio)ethene and related ketene (B1206846) dithioacetals. DFT calculations allow for the accurate determination of the electronic structure and energies of reactants, transition states, and products, providing a quantitative understanding of reaction pathways.

In the context of cycloaddition reactions, DFT studies have been instrumental in elucidating the factors that govern selectivity. For instance, in [2+2] cycloadditions of ketenes with alkenes, DFT calculations have shown that the reaction proceeds through a concerted mechanism. The regioselectivity of these reactions can be predicted by analyzing the stability of the carbocationic character that develops in the transition state. pku.edu.cn While terminal ene-ketenes typically yield fused-ring products, substituted ketenes can lead to the formation of bridged-ring cycloadducts, a phenomenon that can be rationalized through DFT calculations of the respective transition state energies. pku.edu.cn

The reactivity of ketene dithioacetals is significantly influenced by the nature of the substituents on the double bond. DFT studies on substituted ketenes have demonstrated that electron-withdrawing groups can accelerate cycloaddition reactions. wikipedia.org Conversely, the electron-donating ethylthio groups in this compound increase the electron density of the double bond, influencing its nucleophilic character.

A key aspect of the reactivity of this compound is its behavior in cycloaromatization reactions. In the base-mediated [3+3] cyclization of ketones with α-aroyl ketene dithioacetals, DFT calculations can be employed to model the proposed reaction mechanism, which involves a Michael addition followed by the elimination of a thiomethyl group and subsequent cyclization. nih.gov

The following table summarizes key findings from DFT studies on the reactivity of ketene dithioacetals and related systems.

| Reaction Type | Key DFT Findings | Reference |

| [2+2] Cycloaddition | Concerted mechanism, regioselectivity determined by transition state carbocation stability. | pku.edu.cn |

| [8+2] Cycloaddition | Stepwise mechanism through zwitterionic intermediates predicted by DFT. | nih.gov |

| Solvent Effects in Cycloaddition | Polar solvents can alter the thermodynamics and kinetics, sometimes favoring different reaction pathways. | orientjchem.org |

| Epoxidation | DFT calculations on ethene epoxidation reveal competitive pathways and the role of intermediates. | nih.gov |

These studies, while not all directly on this compound, provide a strong theoretical framework for understanding its reactivity and predicting the outcomes of its reactions.

Molecular Orbital Calculations and Electron Density Analysis

Molecular orbital (MO) theory provides a powerful framework for understanding the electronic structure and reactivity of this compound. The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance as they govern the molecule's behavior in chemical reactions.

For a simple alkene like ethene, the HOMO is the π-bonding orbital, and the LUMO is the π*-antibonding orbital. libretexts.orgoregonstate.edu In this compound, the presence of the two sulfur atoms significantly perturbs this simple picture. The lone pairs on the sulfur atoms mix with the π system of the C=C double bond, raising the energy of the HOMO and making the molecule more nucleophilic. This increased HOMO energy facilitates reactions with electrophiles.

The general trend of HOMO and LUMO energies for ketenes and their derivatives can be calculated using various computational methods. orientjchem.org These calculations consistently show that the introduction of heteroatom substituents, such as the ethylthio groups, leads to a higher HOMO energy compared to the parent ketene.

The table below illustrates the typical frontier orbital energies for ethene and a generic ketene, providing a basis for understanding the electronic structure of this compound.

| Molecule | HOMO Energy (au) | LUMO Energy (au) | HOMO-LUMO Gap (kcal/mol) |

| Ethene | -0.27 | 0.17 | ~276 |

| Ketene | -0.34 | 0.03 | ~232 |

Note: These are representative values and can vary depending on the level of theory used in the calculation.

Electron density analysis offers another lens through which to view the electronic structure of this compound. The distribution of electron density reveals the polarization of the molecule and identifies regions that are susceptible to nucleophilic or electrophilic attack. researchgate.net In this compound, the electron-donating nature of the sulfur atoms leads to an accumulation of electron density on the α-carbon of the double bond, further supporting its nucleophilic character.

Mechanistic Modeling of Reaction Pathways and Transition States

Computational modeling of reaction mechanisms provides a detailed, step-by-step picture of how chemical transformations occur. For reactions involving this compound, mechanistic modeling is crucial for understanding the formation of complex products and for optimizing reaction conditions. These models rely on the calculation of potential energy surfaces, which map the energy of a system as a function of the positions of its atoms. e3s-conferences.org

A critical component of mechanistic modeling is the identification and characterization of transition states. A transition state represents the highest energy point along a reaction coordinate and is a fleeting arrangement of atoms that is difficult to observe experimentally. mit.edu Computational methods, particularly DFT, allow for the precise calculation of transition state geometries and energies, which are essential for determining reaction rates and selectivity. e3s-conferences.orgyoutube.com

For example, in the intramolecular [2+2] cycloaddition of ene-ketenes, DFT calculations can distinguish between the transition states leading to different regioisomers, thereby explaining the observed product distribution. pku.edu.cn Similarly, for the [3+3] cycloaromatization of ketones with ketene dithioacetals, a plausible reaction mechanism involving Michael addition, elimination, and cyclization can be proposed and evaluated computationally. nih.gov

The following table outlines the general steps involved in the computational modeling of a reaction mechanism:

| Step | Description | Computational Method |

| 1. Reactant & Product Optimization | The geometries of the starting materials and final products are optimized to find their lowest energy conformations. | DFT, Ab initio methods |

| 2. Transition State Search | A search is performed to locate the transition state structure connecting the reactants and products. | QST2, QST3, Nudged Elastic Band (NEB) |

| 3. Transition State Verification | The identified transition state is confirmed by frequency analysis, which should yield exactly one imaginary frequency corresponding to the reaction coordinate. | Frequency Calculation |

| 4. Intrinsic Reaction Coordinate (IRC) Calculation | An IRC calculation is performed to ensure that the transition state correctly connects the desired reactants and products on the potential energy surface. | IRC Calculation |

| 5. Energy Profile Construction | The relative energies of reactants, transition states, intermediates, and products are calculated to construct the reaction energy profile. | Single-point energy calculations |

By applying these computational techniques, a comprehensive understanding of the reaction pathways available to this compound can be achieved, enabling chemists to predict and control the outcomes of its reactions.

Analysis of Electronic Effects and Polarization in Reactions

The two ethylthio groups in this compound play a crucial role in modulating its electronic properties and, consequently, its reactivity. The sulfur atoms, being less electronegative than oxygen, are effective electron donors through resonance. This donation of electron density to the C=C double bond has several important consequences.

Firstly, it leads to a significant polarization of the double bond. The β-carbon atom becomes electron-rich (nucleophilic), while the α-carbon atom (the carbon bearing the two sulfur atoms) becomes relatively less so. This inherent polarization makes this compound a "push-pull" alkene, a class of compounds known for their unique reactivity. acs.org

This polarization has a profound impact on the molecule's reactivity. For instance, in reactions with electrophiles, the initial attack will preferentially occur at the electron-rich β-carbon. Conversely, the α-carbon can act as an electrophilic center under certain conditions, particularly after the initial reaction at the β-carbon.

Furthermore, the polarity of ketene dithioacetals can be reversed under specific conditions. Anodic oxidation, for example, can initiate intramolecular coupling reactions where the ketene dithioacetal group acts as an electrophile. nih.gov This reversal of polarity, or "umpolung," dramatically expands the synthetic utility of these compounds.

The electronic effects of the ethylthio groups also stabilize any carbocationic intermediates that may form during a reaction. The ability of the sulfur lone pairs to delocalize and stabilize an adjacent positive charge is a well-established principle in organic chemistry. This stabilization can influence the regioselectivity and stereoselectivity of reactions involving this compound.

The following table summarizes the key electronic effects of the ethylthio groups in this compound:

| Electronic Effect | Consequence |

| Electron donation by sulfur | Increased nucleophilicity of the C=C double bond |

| Polarization of the double bond | The β-carbon is electron-rich and nucleophilic |

| Stabilization of adjacent carbocations | Facilitates reactions proceeding through cationic intermediates |

| Potential for polarity reversal | Expands the synthetic applications of the molecule |

Emerging Research Avenues and Future Prospects

Catalyst-Assisted and Catalyst-Free Transformations

The transformation of 1,1-bis(ethylthio)ethene and its analogs can be achieved through both catalyst-free and catalyst-assisted pathways, providing chemists with a flexible toolkit for molecular construction.

Catalyst-free transformations often rely on thermal conditions to induce reactions. For instance, the thermal decomposition of Diels-Alder adducts derived from 1,1-bis(methylthio)ethene has been studied, revealing complex reaction pathways including retro-Diels-Alder reactions and rearrangements.

Catalyst-assisted transformations enable reactions under milder conditions and with greater control. Organic bases are common catalysts; for example, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) induces the isomerization of 1,1-bis(ethylthio)-1-en-4-ynes into gem-dialkylthiovinylallenes, which then undergo spontaneous cyclization and migration to form thiophene (B33073) derivatives. Similarly, 1,4-Diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the domino reaction of 1,3-enynes with mercaptoacetaldehyde (B1617137) to produce tetrasubstituted thiophenes under mild, metal-free conditions. nist.gov Other base-mediated reactions, such as the [3+3] cyclization of α-aroyl ketene (B1206846) dithioacetals with ketones using sodium hydride (NaH), have been developed to synthesize complex phenols. nih.gov

Examples of Catalyst-Assisted and Catalyst-Free Reactions

| Reaction Type | Reactant Type | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Isomerization/Cyclization | 1,1-bis(ethylthio)-1-en-4-ynes | DBU | Thiophenes | researchgate.net |

| Domino Reaction | 1,3-Enynes & Mercaptoacetaldehyde | DABCO, Room Temperature | Tetrasubstituted Thiophenes | nist.gov |

| [3+3] Cycloaromatization | α-Aroyl Ketene Dithioacetals & Ketones | NaH, 50°C | Functionalized Phenols | nih.gov |

| Thermal Decomposition | Diels-Alder adducts of 1,1-bis(methylthio)ethene | Thermal (Heat) | Rearrangement/Elimination Products |

Integration into Domino and Multi-Component Reaction Sequences

A significant area of emerging research is the incorporation of ketene dithioacetals like this compound into domino and multi-component reactions (MCRs). These reactions are highly valued for their efficiency and atom economy, as they allow for the construction of complex molecules from simple precursors in a single operation without isolating intermediates. nih.govxjenza.org

MCRs involving ketene dithioacetals are powerful tools for synthesizing a diverse range of heterocyclic compounds. researchgate.net For example, the DABCO-catalyzed reaction between 1,3-enynes and mercaptoacetaldehyde is a domino process that involves a sequence of Michael addition, 5-exo-dig carboannulation, and oxidation to furnish highly substituted thiophenes. nist.gov Phosphine-catalyzed domino reactions have also been developed, where a phosphine (B1218219) adds to an electron-deficient alkene to generate a zwitterionic intermediate that then participates in a cascade of bond-forming events. The use of ketene dithioacetals in such sequences expands the accessible molecular diversity, leading to complex structures like spiro[cyclohexane-1,3'-indolines].

Domino and Multi-Component Reaction Applications

| Reaction Name | Key Reactants | Key Features | Product Class | Reference |

|---|---|---|---|---|

| DABCO-Catalyzed Domino Reaction | 1,3-Enynes, Mercaptoacetaldehyde | Michael addition, carboannulation, oxidation cascade | Tetrasubstituted Thiophenes | nist.gov |

| Base-Mediated [3+3] Cyclization | α-Aroyl Ketene Dithioacetals, Ketones | Acts as a 1,3-dielectrophilic partner | 3-Hydroxy Biaryls, Polycyclic Phenols | nih.gov |

| Phosphine-Catalyzed Domino Reaction | Bis-chalcones, Isatylidene malononitriles | Formal [4+2] cycloaddition | Spiro[cyclohexane-1,3'-indolines] |

Exploration of Novel Rearrangements and Reactivity Patterns

Researchers are actively exploring new reactivity patterns and rearrangements of ketene dithioacetal derivatives. A notable discovery is the researchgate.netijrpc.com-sulfenyl shift, a type of sigmatropic rearrangement. This was observed during the thermal decomposition of a Diels-Alder adduct of 1,1-bis(methylthio)ethene, representing a rare example of such a rearrangement occurring under non-polar conditions. Another novel transformation involves the DBU-induced isomerization of 1,1-bis(ethylthio)-1-en-4-ynes, which proceeds through a gem-dialkylthiovinylallene intermediate that undergoes a 5-exo-dig sulfur cyclization followed by a 1,3-migration of an ethyl group to yield a stable thiophene. researchgate.net Furthermore, ketene dithioacetals have been shown to act as 1,3-dielectrophilic partners in [3+3] cycloaromatization reactions with 1,3-dianionic ketones to construct six-membered rings, yielding functionalized phenols. nih.gov

Development of Enantioselective Methodologies (e.g., Michael additions to related bis(sulfonyl)ethylenes)

Achieving enantioselectivity in reactions involving ketene dithioacetals is a significant challenge and a key focus of future research. While direct enantioselective catalysis on this compound is still developing, significant progress has been made using structurally related, but more reactive, substrates like bis(sulfonyl)ethylenes. These compounds serve as effective Michael acceptors for developing and optimizing asymmetric catalytic systems. researchgate.netrsc.org

For example, bifunctional organocatalysts, such as squaramides, have been successfully used to catalyze the enantioselective Michael addition of pronucleophiles to rigidified vinylidene bis(sulfones). researchgate.netrsc.org In one study, the addition of N-benzoyl dihydroimidazol-4-one to a bis(sulfonyl)ethylene in the presence of a squaramide catalyst afforded the product in high yield and with an enantiomeric excess (ee) of 88%. rsc.org These methodologies, developed on highly activated sulfonyl systems, establish a foundation for future application to the less reactive bis(ethylthio)ethene substrates, potentially through the development of more active catalysts or different activation strategies. The broader field of sulfa-Michael additions has seen advances with metal-free catalysts like bifunctional iminophosphoranes, which achieve high enantioselectivity in additions to unactivated α,β-unsaturated amides. ijrpc.com

Role in Sustainable Chemistry and Green Synthesis

The principles of sustainable chemistry and green synthesis are increasingly influencing the direction of organic synthesis. The use of this compound and its congeners aligns well with these principles, particularly through their application in MCRs. MCRs inherently promote sustainability by increasing atom economy, reducing the number of synthetic steps, minimizing the isolation of intermediates, and consequently decreasing solvent usage and waste generation. nih.govxjenza.org

Recent research has focused on developing more environmentally benign synthetic methods for ketene dithioacetal derivatives themselves. One such method is the oxidative halogenation of α-oxo ketene dithioacetals using a simple and non-toxic potassium halide/oxidant system in an aqueous medium, which avoids the use of hazardous reagents like molecular bromine and transition metal catalysts. rsc.org Furthermore, the development of catalyst-free and visible-light-mediated reactions represents another avenue toward greener chemical processes. researchgate.net The ability to construct complex and biologically relevant molecules efficiently from simple building blocks positions ketene dithioacetals as important intermediates in the future of sustainable organic synthesis. researchgate.net

Q & A

Q. What are the optimal synthetic routes for preparing 1,1-Bis(ethylthio)ethene with high purity, and how can side reactions be minimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution or thiol-ene reactions. For example, reacting 1,1-dichloroethene with ethylthiol in the presence of a base (e.g., NaOH) under inert conditions can yield the target compound. Key steps include:

- Purification via fractional distillation or column chromatography to remove unreacted thiols or byproducts .

- Monitoring reaction progress using gas chromatography (GC) to optimize stoichiometry and reaction time .

- Ensuring anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR can confirm the structure by identifying ethylthio group signals (e.g., δ ~2.5–3.0 ppm for SCHCH protons) and the ethene backbone (δ ~5.0–6.0 ppm for vinyl protons) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., CHS, MW 120.23) and fragmentation patterns .

- Gas Chromatography (GC) : Used to assess purity and quantify residual solvents or thiols .

Q. How does this compound behave under thermal stress, and what decomposition products are formed?

- Methodological Answer :

- Conduct thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to determine decomposition onset temperatures.

- For mechanistic insights, use pyrolysis-GC/MS to identify volatile decomposition products (e.g., ethylene, ethyl disulfides) .

- Compare with analogs like 1,1-Bis(methylthio)ethene to evaluate substituent effects on stability .

Advanced Research Questions

Q. What experimental and computational strategies can elucidate the reaction mechanisms of this compound in organometallic catalysis?

- Methodological Answer :

- Kinetic Studies : Monitor ligand substitution reactions with transition metals (e.g., Pd, Pt) using UV-Vis or P NMR spectroscopy .

- DFT Calculations : Model electronic structures (e.g., HOMO/LUMO energies) to predict reactivity in Diels-Alder or cycloaddition reactions. Use SMILES/InChI descriptors (e.g., C=S bond angles) from databases like PubChem .

- X-ray Crystallography : Resolve coordination geometries in metal complexes to confirm bonding modes .

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., solubility, stability) of this compound?

- Methodological Answer :

- Systematic Literature Review : Apply Boolean operators (e.g., "this compound AND solubility NOT industrial") to filter peer-reviewed studies, prioritizing sources like CAS Common Chemistry or EPA databases .

- Reproducibility Protocols : Replicate experiments under controlled conditions (e.g., inert atmosphere, standardized solvents) to isolate variables causing discrepancies .

- Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare data across studies and identify outliers .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile sulfur compounds .

- Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Spill Management : Neutralize spills with activated charcoal or vermiculite, avoiding aqueous solutions that may release toxic gases .

Data Presentation Guidelines

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.